

# Preclinical Profile Showdown: GSK3739936 vs. GSK3839919 in HIV-1 Drug Development

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## Compound of Interest

Compound Name: GSK3739936

Cat. No.: B15563683

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## A Comparative Analysis of Two Allosteric Integrase Inhibitors

In the landscape of novel anti-HIV-1 therapeutics, allosteric integrase inhibitors (ALLINIs) have emerged as a promising class of compounds with a unique mechanism of action. This guide provides a detailed preclinical comparison of two such inhibitors, **GSK3739936** and GSK3839919, for researchers, scientists, and drug development professionals. Both compounds target the HIV-1 integrase, a critical enzyme for viral replication, but exhibit key differences in their safety profiles that have dictated their developmental trajectories.

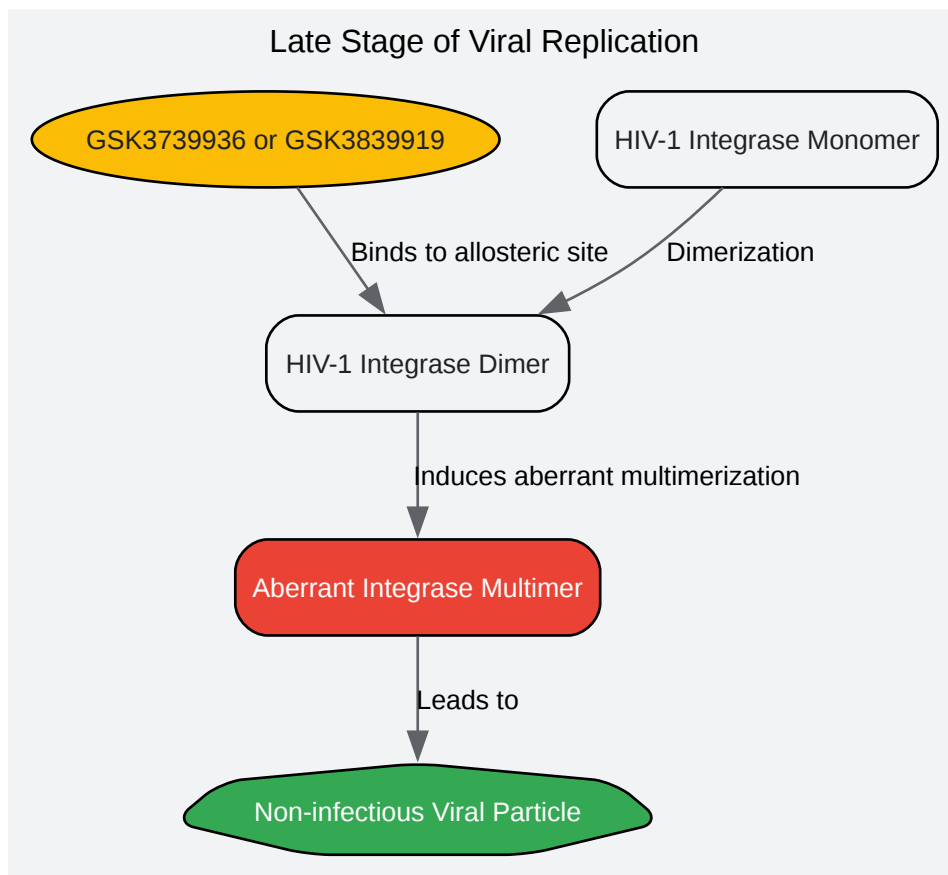
**GSK3739936** demonstrated a favorable pharmacokinetic profile in preclinical studies; however, its development was halted due to adverse toxicological findings in rats, specifically lipid vacuolation in the liver and kidneys.[1][2] In response to this challenge, GSK3839919 was developed, representing a structural modification designed to mitigate the safety concerns while preserving the potent antiviral activity. This guide will objectively present the available preclinical data to illuminate the comparative efficacy and safety of these two compounds.

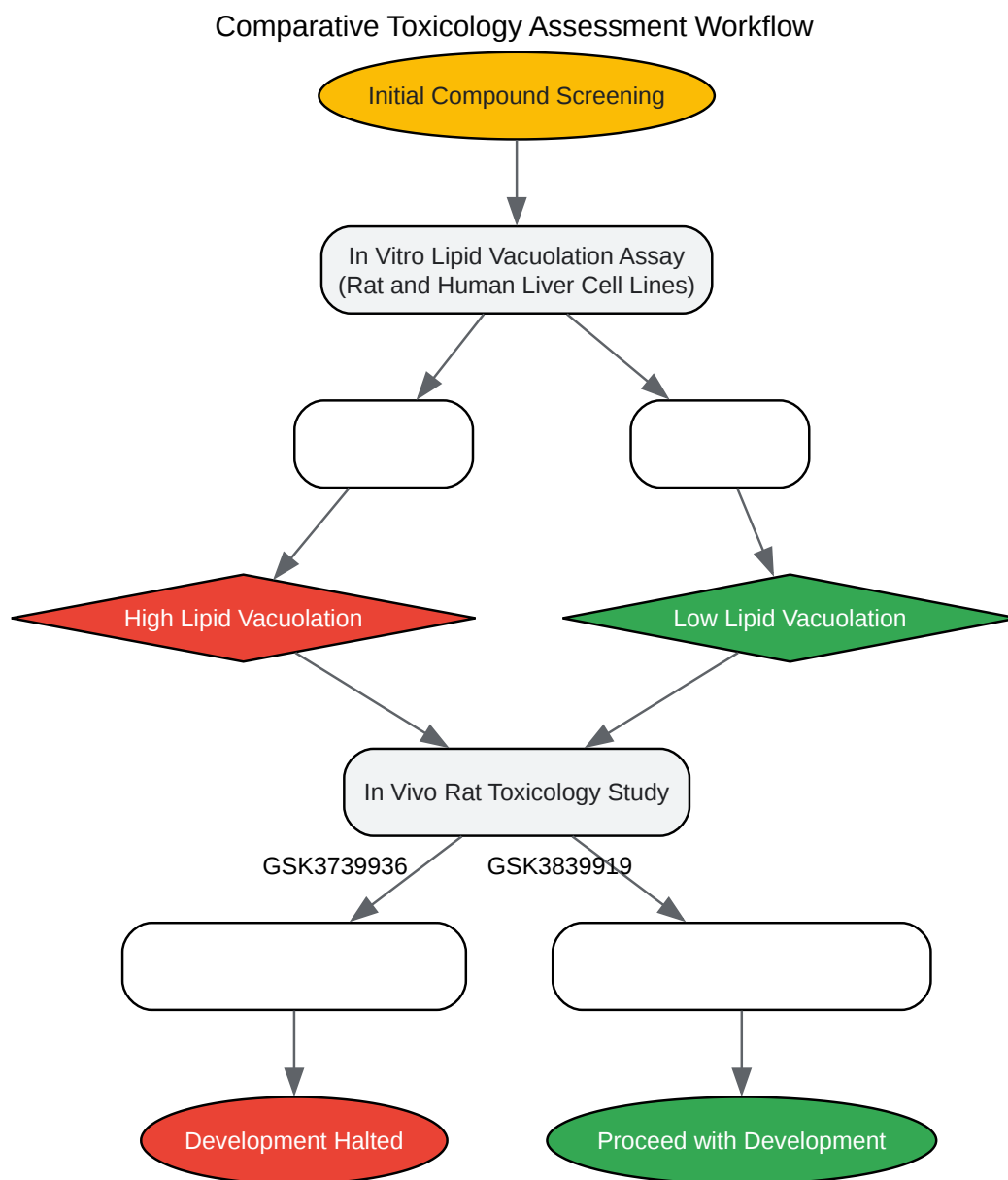
## Mechanism of Action: A Shared Pathway

Both **GSK3739936** and GSK3839919 are allosteric inhibitors of HIV-1 integrase.[3] Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs do not bind to the active site of the enzyme. Instead, they bind to a pocket at the interface of two integrase monomers, a site also utilized by the host protein LEDGF/p75.[4] This binding induces aberrant multimerization of the integrase enzyme, leading to the production of non-infectious viral particles.[3] This novel

mechanism offers the potential to overcome resistance to existing classes of antiretroviral drugs.

## Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors





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